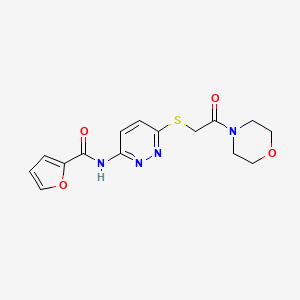

![molecular formula C6H3Cl2N3 B3020292 3,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 1784924-19-1](/img/structure/B3020292.png)

3,7-Dichloropyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dichloropyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolopyrimidine family, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The pyrazolopyrimidine scaffold is a fused heterocyclic system that resembles the purine nucleoside base structure, which is a part of DNA and RNA. This structural similarity to purine bases allows these compounds to interact with various biological targets, making them of interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves a domino reaction of 3-chlorochromones with electron-rich aminoheterocycles, leading to the formation of pyrazolo[3,4-b]pyridines and related structures . Another method includes the glycosylation of halogenated or substituted allopurinol derivatives, which are then transformed into various 3-substituted allopurinol nucleosides . Additionally, the reaction of amino-pyrazoles with acetylacetone or ethyl acetoacetate yields pyrazolo[1,5-a]pyrimidine derivatives . Regioselective synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives has also been reported, utilizing reactions with cinnamonitriles and enaminones under controlled conditions . Furthermore, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been used to synthesize hydroxy-phenyl-diazenylpyrazolo[1,5-a]pyrimidine dione derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For instance, the structural assignments of certain nucleoside derivatives were made based on spectral studies and confirmed by X-ray analysis . The crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed a hydrogen-bonded chain of rings, while 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate formed a hydrogen-bonded framework structure .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that are useful in further synthetic modifications. For example, they can react with ω-bromoacetophenones to yield pyrazolo[3,4-b]pyridine derivatives . They can also undergo condensation reactions with heterocyclic amines and cyanoacetamide to form new pyrazolo[1,5-a]pyrimidine and related derivatives . The reactivity of these compounds allows for the introduction of various functional groups, which can significantly alter their biological activity and physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Some derivatives exhibit strong fluorescence and significant ecto-5'-nucleotidase inhibitory properties . The introduction of various substituents can lead to compounds with potent biological activities, including antiviral, antitumor, and anti-leukemia effects . Theoretical studies, such as Density Functional Theory (DFT), have been used to optimize structures and compute energies, vibrational frequencies, and NMR shielding tensors, providing insights into the properties of these compounds .

作用機序

Target of Action

Similar compounds have been used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 , suggesting potential targets in the MAPK pathway.

Mode of Action

Given its potential role in inhibiting protein kinases , it may interact with its targets by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream proteins.

Safety and Hazards

将来の方向性

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and are seen as a promising area for future research . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

3,7-dichloropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFACUQHIAIREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)Cl)N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

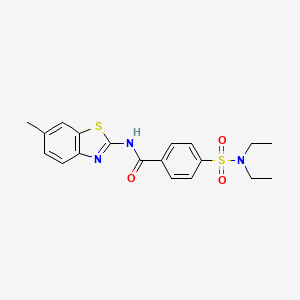

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)

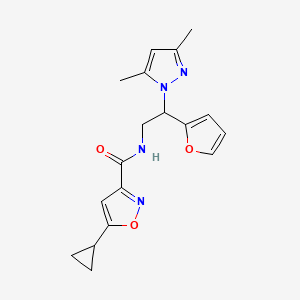

![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)

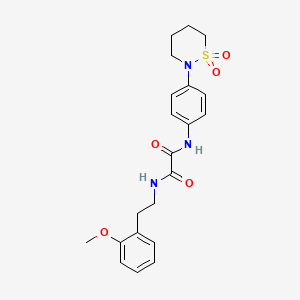

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)

![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)

![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)

![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)